Gageotetrin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

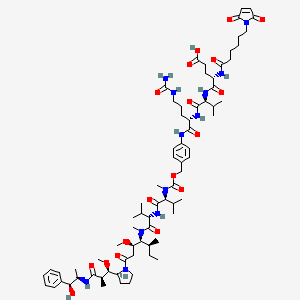

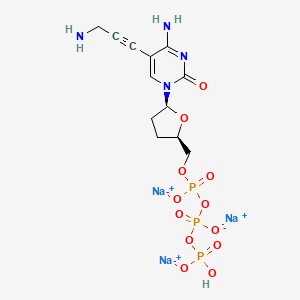

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is known for its potent antimicrobial properties, particularly against fungi.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Gageotetrin B involves the isolation of the compound from Bacillus subtilis. The process includes culturing the bacterium under specific conditions to induce the production of the lipopeptide. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation processes. Bacillus subtilis can be cultured in bioreactors, and the lipopeptide can be harvested from the culture medium. The purification process would involve multiple steps of chromatography to ensure the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Gageotetrin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the lipid tail of the lipopeptide, potentially altering its antimicrobial properties.

Reduction: Reduction reactions can affect the peptide bonds within the molecule.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered antimicrobial properties. These modifications can enhance the compound’s effectiveness against specific pathogens .

Applications De Recherche Scientifique

Gageotetrin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and modification of lipopeptides.

Biology: this compound is studied for its role in inhibiting the growth of various fungi and bacteria.

Industry: It can be used in agriculture as a biopesticide to protect crops from fungal infections

Mécanisme D'action

Gageotetrin B exerts its effects by disrupting the cell membranes of fungi and bacteria. The lipopeptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other antimicrobial peptides, which target the integrity of microbial cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Gageopeptide A

- Gageopeptide B

- Gageopeptide C

- Gageopeptide D

Uniqueness

Gageotetrin B is unique among these compounds due to its higher potency against fungi. It has a lower minimum inhibitory concentration compared to the other gageopeptides, making it a more effective antimicrobial agent .

Propriétés

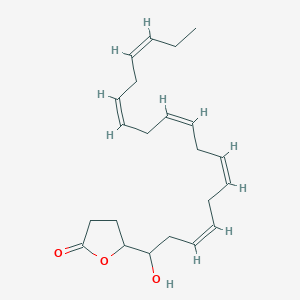

Formule moléculaire |

C38H70N4O9 |

|---|---|

Poids moléculaire |

727.0 g/mol |

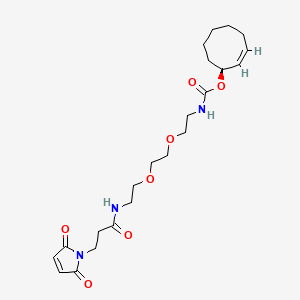

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |

Clé InChI |

XSDQAINHEGVCGQ-UJFCRIMHSA-N |

SMILES isomérique |

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |

SMILES canonique |

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)